molecular formula C22H28ClN3OS B2609869 N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215454-96-8

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2609869
CAS No.: 1215454-96-8
M. Wt: 418
InChI Key: MSWXSSZWWJWNBK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 2,5-dimethyl groups and a 6-methylbenzo[d]thiazole moiety. The dimethylaminopropyl chain and hydrochloride salt enhance solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-15-7-9-17(3)18(13-15)21(26)25(12-6-11-24(4)5)22-23-19-10-8-16(2)14-20(19)27-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXSSZWWJWNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Benzamide + Benzo[d]thiazole 2,5-dimethylbenzamide; 6-methylbenzo[d]thiazole; dimethylaminopropyl chain ~420 (estimated)*
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline-2-carboxamide 4-hydroxyquinoline; dimethylaminopropyl chain 309.79
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline-2-carboxamide 4-hydroxyquinoline; pyrrolidinylethyl chain 321.80
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzamide; hydroxy-tert-butyl chain ~207 (estimated)

*Estimated based on formula (C21H26ClN3OS).

Key Observations :

  • Substituents: Methyl groups on the benzamide (2,5-dimethyl) and benzo[d]thiazole (6-methyl) increase lipophilicity compared to SzR-105’s hydroxyquinoline.
  • Amino Chains: The dimethylaminopropyl group in the target compound and SzR-105 enhances solubility as hydrochlorides, whereas the pyrrolidinylethyl chain in ’s analog may improve blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: Hydrochloride salts (target compound, SzR-105) improve aqueous solubility compared to non-ionic analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Pharmacological Implications

  • Target Selectivity: Benzo[d]thiazole derivatives are known for kinase inhibition and anticancer activity. The dimethylaminopropyl chain may facilitate interactions with charged residues in enzyme active sites, similar to SzR-105’s hypothesized mechanism .
  • Metabolism : Methyl groups on aromatic rings (as in the target compound) often reduce oxidative metabolism, extending half-life compared to hydroxylated analogs like SzR-105 .

Biological Activity

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The synthesis of benzothiazole derivatives has been a topic of research, highlighting their importance in medicinal chemistry. Recent studies have focused on the development of various benzothiazole-based compounds with promising anti-tubercular and anti-cancer activities .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to exhibit antimicrobial properties. Research indicates that modifications in their structure can enhance their efficacy against various pathogens .
  • Anticancer Potential : Compounds similar to this one have been evaluated for their anticancer properties. Studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's structural features imply potential interactions with specific enzymes. For instance, benzothiazole derivatives have been reported to act as inhibitors of certain kinases, which are crucial in cancer progression and other diseases .

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on the synthesis of new benzothiazole derivatives noted moderate to good anti-tubercular activity against Mycobacterium tuberculosis. This suggests that compounds like this compound could be explored further for similar applications .
  • Kinase Inhibition Assays : Research on related compounds has demonstrated significant inhibitory effects on specific kinases associated with cancer. For example, analogs were tested for their IC50 values against PfGSK3 and PfPK6 kinases, revealing promising results that could be applicable to the target compound .
  • Comparative Analysis : In vitro studies comparing various benzothiazole derivatives highlighted differences in potency based on structural modifications. Such findings underscore the importance of specific substituents in enhancing biological activity .

Data Tables

CompoundBiological ActivityIC50 (nM)Reference
Compound AAntitubercular200 ± 15
Compound BAnticancer (GSK3 Inhibitor)328 ± 40
Compound CAntimicrobial150 ± 20

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves sequential amidation, alkylation, and purification steps. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiazole and benzamide moieties, as described in analogous syntheses .
  • Alkylation : Introduce the dimethylaminopropyl group under anhydrous conditions with a base like triethylamine to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from methanol/water for high purity (>95%) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq. of alkylating agent) and temperature (40–60°C) to balance reaction rate and byproduct formation .

Q. How is structural characterization performed, and what analytical techniques are essential for confirmation?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm, dimethylamino group at δ 2.2–2.5 ppm) .
  • HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) to confirm purity (>98%) and retention time consistency .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns .

Advanced Research Questions

Q. How can researchers analyze discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Resolution strategies :

  • Solvent effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening in flexible groups (e.g., dimethylaminopropyl chain) .
  • Cross-validation : Apply 2D NMR (COSY, NOESY) to resolve ambiguous assignments, particularly for benzothiazole and benzamide protons .

Q. What computational approaches are used to predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methods :

  • Molecular docking : Use AutoDock Vina with PFOR enzyme (PDB: 1PFO) to model binding poses, focusing on hydrogen bonds between the amide group and Arg231/His265 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • SAR studies : Modify substituents (e.g., methyl groups on benzothiazole) and calculate electrostatic potential maps (Gaussian 09) to correlate electronic effects with activity .

Q. How can researchers address contradictory bioactivity results in different assay systems?

  • Experimental design :

  • Control standardization : Use identical cell lines (e.g., HepG2) and normalize assays to ATP levels or protein content to mitigate variability .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., PFOR activity via NADH oxidation at 340 nm) alongside cellular assays to distinguish direct vs. indirect effects .
  • Data reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., solubility, serum binding) .

Notes

  • Avoid commercial suppliers (e.g., ) and prioritize peer-reviewed methodologies (e.g., ).
  • For unresolved issues (e.g., missing melting points in ), recommend DSC analysis or replicate synthesis under controlled conditions.

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